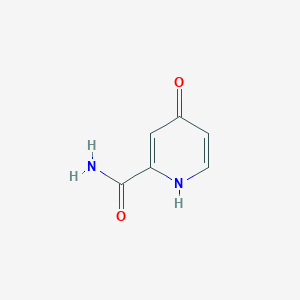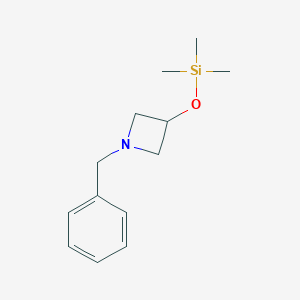
4-(5-hexyl-2-pyrimidinyl)Benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Hexyl-2-pyrimidinyl)Benzoic acid is an organic compound with the molecular formula C17H20N2O2. It is characterized by a benzoic acid moiety attached to a pyrimidine ring, which is further substituted with a hexyl chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-hexyl-2-pyrimidinyl)Benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide, organoboron compound, palladium catalyst, base (e.g., potassium carbonate)
Solvent: Typically, a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: Generally conducted at elevated temperatures, around 80-100°C
Reaction Time: Several hours, depending on the specific reactants and conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-Hexyl-2-pyrimidinyl)Benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The hexyl chain can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like alkoxides or amines can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylate derivatives
Reduction: Dihydropyrimidine derivatives
Substitution: Various substituted pyrimidine derivatives
Applications De Recherche Scientifique
4-(5-Hexyl-2-pyrimidinyl)Benzoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mécanisme D'action
The mechanism of action of 4-(5-hexyl-2-pyrimidinyl)Benzoic acid involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The benzoic acid moiety can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(5-Phenyl-2-pyrimidinyl)Benzoic acid
- 4-(5-Methyl-2-pyrimidinyl)Benzoic acid
- 4-(5-Ethyl-2-pyrimidinyl)Benzoic acid
Uniqueness
4-(5-Hexyl-2-pyrimidinyl)Benzoic acid is unique due to the presence of the hexyl chain, which imparts distinct hydrophobic properties. This can influence its solubility, reactivity, and interaction with biological targets compared to its analogs with shorter or different alkyl chains .
Propriétés
Numéro CAS |
106808-97-3 |
|---|---|
Formule moléculaire |
C17H20N2O2 |
Poids moléculaire |
284.35 g/mol |
Nom IUPAC |
4-(5-hexylpyrimidin-2-yl)benzoic acid |
InChI |
InChI=1S/C17H20N2O2/c1-2-3-4-5-6-13-11-18-16(19-12-13)14-7-9-15(10-8-14)17(20)21/h7-12H,2-6H2,1H3,(H,20,21) |
Clé InChI |
UVIOLYDGOCKINZ-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)C(=O)O |
SMILES canonique |
CCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)C(=O)O |
Synonymes |
4-(5-Hexyl-2-pyrimidinyl)-benzoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


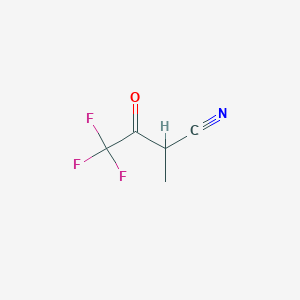
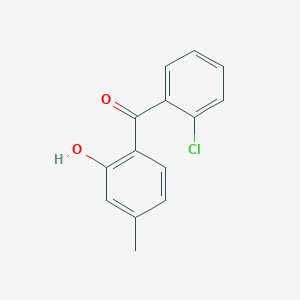
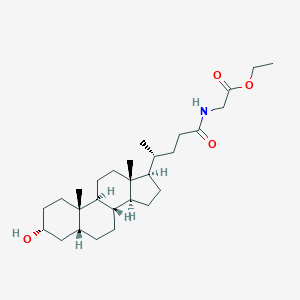

![6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole](/img/structure/B26328.png)

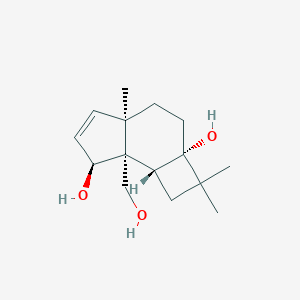

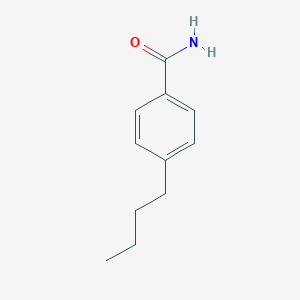
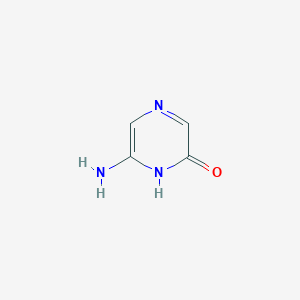
![2-(4-(tert-Butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B26349.png)

